Acetophenazine maleate
Overview
Description
Acetophenazine maleate is a phenothiazine derivative that has been reported to be effective in treating a variety of psychiatric symptoms across different patient groups. It has been particularly noted for its efficacy in managing symptoms such as aggression, antisocial behavior, hyperactivity, tension, and grandiosity. However, there is some controversy regarding its effectiveness based on the severity of symptoms, with mixed findings reported in the literature . Side effects of acetophenazine can include drowsiness, lethargy, giddiness, and drooling, although some studies have reported a low incidence of significant side effects .
Synthesis Analysis
While the papers provided do not detail the synthesis of acetophenazine maleate specifically, they do mention the use of acetophenone as a starting material in the synthesis of various heterocyclic compounds, which could be related to the synthesis of acetophenazine derivatives . The synthesis of heterocyclic compounds from acetophenone typically involves multicomponent reactions, which are efficient and can yield a variety of complex structures .
Molecular Structure Analysis
The molecular structure of acetophenazine maleate is not directly discussed in the provided papers. However, as a phenothiazine derivative, it likely contains a tricyclic core with various substituents that affect its pharmacological properties. The structure of phenothiazines is crucial for their interaction with neurotransmitter receptors in the brain, which is the basis for their antipsychotic effects .
Chemical Reactions Analysis
One of the papers discusses the inverse electron demand Diels-Alder (iEDDA) reaction involving acetophenones, which could be relevant to the chemical reactions that acetophenazine derivatives might undergo . The iEDDA reaction facilitates the functionalization of the sp3 C-H bond of acetophenones, which is a key step in the synthesis of complex molecules like 1,3,5-triazines. This type of reaction is characterized by good to excellent yields and can be performed under transition-metal-free and peroxide-free conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetophenazine maleate are not explicitly detailed in the provided papers. However, the pharmacokinetic properties such as absorption, distribution, metabolism, and excretion are influenced by the drug's physical and chemical characteristics. The side effects reported, such as drowsiness and dizziness, may be related to the drug's lipophilicity and its ability to cross the blood-brain barrier . Additionally, the absence of extrapyramidal side effects suggests that acetophenazine may have a different chemical profile compared to other antipsychotics that cause such symptoms .
Scientific Research Applications
1. Use in Animal Health
- Retrospective Study in Dogs with Seizures: Acetophenazine maleate, under the name acepromazine, was used in dogs with a history of seizures for tranquilization and to decrease seizure activity. The drug showed effectiveness in preventing seizures during hospitalization and abating seizure activity in actively seizing dogs (Tobias, Marioni-Henry, & Wagner, 2006).
2. Pharmacokinetics and Bioavailability
- Mouth Dissolving Film of Prochlorperazine Maleate: Research focused on enhancing the oral bioavailability and faster onset of action of Prochlorperazine maleate (related to Acetophenazine) by formulating its mouth dissolving film. This approach showed promise for enhanced bioavailability (Pawar, Sharma, & Darwhekar, 2019).
- Fast Dissolving Buccal Patches: Development of buccal patches for Prochlorperazine maleate aimed to increase oral bioavailability and avoid first pass metabolism. This showed potential for enhanced bioavailability with practical application (Sharma, 2022).
3. Neurological Research
- Effects on Agonistic Behavior in Crayfish: A study investigating serotonin and serotonin analogs, including 5-carboxamidotryptamine maleate (a relative of Acetophenazine maleate), examined their effects on posture and agonistic behavior in crayfish. The research contributes to understanding the neurological impact of such compounds (Tierney & Mangiamele, 2001).
4. Methodological Development
- Quantification in Human Plasma: A study developed a method for determining prochlorperazine maleate in human plasma, which is relevant for quantifying Acetophenazine maleate in biological studies. This contributes to better understanding pharmacokinetics and bioavailability in humans (Yan et al., 2009).
5. Therapeutic Research
- Antimicrobial Activity and Membrane Influence: Research on N-acylphenothiazines, related to Acetophenazine, showed significant antimicrobial activity and interaction with lipid membranes. This opens pathways for using Acetophenazine derivatives in antimicrobial therapies (Motohashi et al., 2003).
6. Forensic Application
- Forensic Perspective in Racehorses: A study on the use of Acepromazine (related to Acetophenazine) in racehorses for therapeutic purposes highlighted its forensic implications due to its status as a prohibited substance in competitive horses, illustrating the drug's relevance in veterinary forensics (Schneiders et al., 2012).
Safety And Hazards
Users are advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Acetophenazine maleate . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S.2C4H4O4/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27;2*5-3(6)1-2-4(7)8/h2-3,5-8,17,27H,4,9-16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKVZKPNSKJGBK-SPIKMXEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N3O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2751-68-0 (Parent) | |
Record name | Acetophenazine maleate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047851 | |
Record name | Acetophenazine dimaleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetophenazine maleate | |
CAS RN |
5714-00-1 | |
Record name | Acetophenazine maleate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenazine dimaleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetyl-10-[3-[4-(2-hydroxyethyl)piperazinyl]propyl]-10H-phenothiazine dimaleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.730 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETOPHENAZINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5HNU5JTC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.